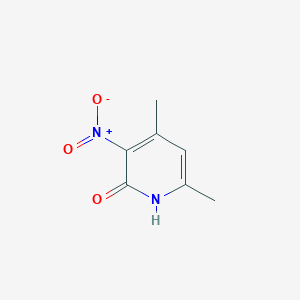![molecular formula C17H12N4O3 B2493149 (E)-2-(1-metil-1H-benzo[d]imidazol-2(3H)-ilideno)-3-(3-nitrofenil)-3-oxopropanonitrilo CAS No. 476279-57-9](/img/structure/B2493149.png)
(E)-2-(1-metil-1H-benzo[d]imidazol-2(3H)-ilideno)-3-(3-nitrofenil)-3-oxopropanonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C17H12N4O3 and its molecular weight is 320.308. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Aplicación: La investigación ha explorado el potencial de este compuesto como inhibidor de múltiples quinasas. Al dirigirse a quinasas específicas, puede modular los procesos celulares e inhibir el crecimiento tumoral .
- Aplicación: Los estudios han investigado sus efectos sobre las líneas celulares cancerosas, revelando una citotoxicidad prometedora e inducción de apoptosis. Los investigadores están interesados en explorar su mecanismo de acción y optimizar su eficacia .
- Aplicación: Los estudios preclínicos indican que este compuesto posee propiedades antiinflamatorias. Puede inhibir los mediadores proinflamatorios y reducir el daño tisular .
- Aplicación: Los investigadores han evaluado este compuesto contra cepas bacterianas y fúngicas. Su actividad contra patógenos específicos requiere mayor investigación .
- Aplicación: Los estudios in vitro y en animales sugieren que este compuesto puede proteger las neuronas y mitigar el estrés oxidativo. Su potencial en la neuroprotección es una vía emocionante para la investigación .
- Aplicación: Los investigadores han explorado sus propiedades de fluorescencia, que podrían aprovecharse en sensores, imágenes o dispositivos emisores de luz .
- Aplicación: Este compuesto puede formar complejos estables con metales de transición. Los investigadores investigan su potencial como ligando en la catálisis o la ciencia de materiales .
Inhibición de la Quinasa
Propiedades Anticancerígenas
Actividad Antiinflamatoria
Potencial Antimicrobiano
Efectos Neuroprotectores
Propiedades Fotofísicas
Formación de Complejos Metálicos
Mecanismo De Acción
Benzimidazoles
are a class of compounds that have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Propiedades
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-20-15-8-3-2-7-14(15)19-17(20)13(10-18)16(22)11-5-4-6-12(9-11)21(23)24/h2-9,22H,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGHVPNUNKLHK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![11-Amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2493069.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)

![2-Cyclopropyl-5-((2-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2493073.png)


![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)


![2-{[6-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-4-YL]OXY}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2493084.png)
![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)
![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2493089.png)
